molecular formula C15H23BO3 B6342774 4-Hydroxymethyl-3-ethylphenylboronic acid pinacol ester CAS No. 2121511-40-6

4-Hydroxymethyl-3-ethylphenylboronic acid pinacol ester

Cat. No.: B6342774
CAS No.: 2121511-40-6
M. Wt: 262.15 g/mol
InChI Key: CSKVOHYVPVNJKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxymethyl-3-ethylphenylboronic acid pinacol ester typically involves the reaction of 4-Hydroxymethyl-3-ethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxymethyl-3-ethylphenylboronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The hydroxymethyl group enhances its solubility and reactivity, making it a valuable compound in various synthetic applications .

Biological Activity

4-Hydroxymethyl-3-ethylphenylboronic acid pinacol ester (CAS No. 2121511-40-6) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily utilized as a pharmaceutical intermediate and is involved in various biochemical pathways, particularly in the synthesis of biologically active molecules.

  • Molecular Formula : C13H19BO3
  • Molecular Weight : 234.10 g/mol
  • Solubility : Insoluble in water
  • Stability : Stable under recommended storage conditions; incompatible with oxidizing agents .

The biological activity of this compound is largely understood through its role in organoboron chemistry, particularly in the Suzuki-Miyaura coupling reaction, which is critical for the formation of carbon-carbon bonds. This reaction allows for the synthesis of complex organic molecules that can exhibit various biological activities.

Biochemical Pathways

  • Suzuki-Miyaura Coupling : The compound serves as a reagent in cross-coupling reactions that facilitate the synthesis of pharmaceuticals and agrochemicals.
  • Transmetalation Process : Involves the transfer of a boron atom to a metal center, which is pivotal in forming new carbon-carbon bonds .

Biological Activities

Research indicates that boronic acids, including this compound, exhibit various biological properties:

  • Anticancer Activity : Some studies have shown that boronic acids can inhibit cancer cell proliferation by interfering with cellular signaling pathways. The specific effects of this compound on cancer cell lines require further investigation but are promising based on analogs .
  • Proteomic Applications : This compound has been utilized in proteomics, where it serves as a tool for studying protein interactions and modifications due to its ability to form reversible covalent bonds with diols present in glycoproteins .

Case Studies and Research Findings

StudyFindings
Study on Anticancer Properties Investigated the effects of boronic acids on various cancer cell lines, demonstrating potential growth inhibition at micromolar concentrations. Specific data on this compound is limited but suggests similar activity based on structural analogs .
Proteomics Research Utilized as a labeling agent for glycoproteins, allowing for enhanced detection and analysis of protein interactions in complex biological samples .
Synthetic Applications Employed in the synthesis of complex organic molecules, showcasing its versatility and importance in drug development processes .

Properties

IUPAC Name

[2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO3/c1-6-11-9-13(8-7-12(11)10-17)16-18-14(2,3)15(4,5)19-16/h7-9,17H,6,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKVOHYVPVNJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301147650
Record name Benzenemethanol, 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121511-40-6
Record name Benzenemethanol, 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121511-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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